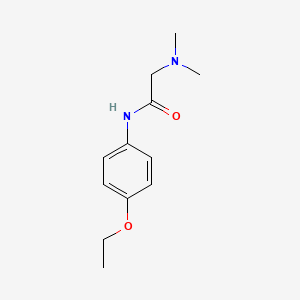
N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as EDG-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and is being studied for its effects on various physiological and biochemical processes.
Mecanismo De Acción
N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide increases the levels of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in regulating synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide has also been shown to have antidepressant and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is its ability to selectively inhibit GlyT1, which makes it a useful tool for studying the role of glycine in various physiological and biochemical processes. However, one of the limitations of using N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide is that it has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of research is the development of more potent and selective GlyT1 inhibitors. Another area of research is the study of the long-term effects of N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide on learning and memory. Additionally, there is a need for more research on the effects of N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide on other physiological and biochemical processes in the brain.
Métodos De Síntesis
The synthesis of N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide involves the reaction of 4-ethoxybenzoyl chloride with N,N-dimethylglycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a pure form of N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide.
Aplicaciones Científicas De Investigación
N~1~-(4-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and antipsychotic effects in animal models, which is attributed to its ability to increase the levels of glycine in the brain. Glycine is an important neurotransmitter that regulates various physiological and biochemical processes in the brain.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-4-16-11-7-5-10(6-8-11)13-12(15)9-14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZHQGIVWYVWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896192.png)

![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4896210.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4896232.png)
![1-(4-bromophenyl)-3-[(2-isopropylphenyl)amino]-2-propen-1-one](/img/structure/B4896234.png)
![4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B4896237.png)
![7-(1-pyrrolidinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B4896240.png)
![N-[3-(diethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4896245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B4896247.png)
![ethyl 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-7-methyl-1H-indole-2-carboxylate](/img/structure/B4896255.png)

![2-{[benzyl(ethyl)amino]methyl}-4,6-diiodophenol](/img/structure/B4896266.png)